molecular formula C11H18N4O B1345317 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol CAS No. 1017221-34-9

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B1345317
CAS No.: 1017221-34-9
M. Wt: 222.29 g/mol
InChI Key: PCBIQPFJSIIXGG-UHFFFAOYSA-N
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Description

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C11H18N4O It is a derivative of piperazine and pyridine, featuring an amino group attached to the pyridine ring and an ethanol group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol typically involves multi-step reactions. One common method starts with the reaction of 5-bromo-2-chloropyridine with piperazine to form 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol. This intermediate is then subjected to nucleophilic substitution with ethanolamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. In medicinal chemistry, it is studied for its potential to bind to receptors in the central nervous system, modulating neurotransmitter activity. The compound may act as an agonist or antagonist, depending on the receptor and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is unique due to the presence of both an aminopyridinyl group and an ethanol group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[4-(5-aminopyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBIQPFJSIIXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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